molecular formula C6H4N2 B1314018 2-Ethynylpyrimidine CAS No. 37972-24-0

2-Ethynylpyrimidine

Cat. No.: B1314018
CAS No.: 37972-24-0
M. Wt: 104.11 g/mol
InChI Key: BMNUHRHTDNKJII-UHFFFAOYSA-N
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Description

2-Ethynylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted with an ethynyl group (-C≡CH) at the 2-position (Figure 1). Its molecular formula is C₆H₅N₂, with a molecular weight of 105.12 g/mol. The ethynyl group introduces significant electronic and steric effects, enhancing reactivity in cross-coupling reactions (e.g., Sonogashira coupling) and enabling applications in materials science and pharmaceutical chemistry [1].

Properties

IUPAC Name

2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNUHRHTDNKJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498377
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-24-0
Record name 2-Ethynylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37972-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylpyrimidine can be achieved through several methods. One common approach involves the decomposition of 1-(2’-pyrimidyl)-3-methyl-1-butyn-3-ol in the presence of potassium hydroxide at 110°C under reduced pressure. This reaction yields this compound as white crystals with a melting point of 95-96°C .

Another method involves the acetylene condensation reaction starting from 2-bromopyrimidine. This reaction proceeds with a yield of 70%, producing the intermediate alcohol, which is then further decomposed to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions on the pyrimidine ring.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Ethynylpyrimidine has been explored for its potential as a pharmacological agent. Its derivatives have shown promising biological activities, particularly as inhibitors for various enzymes and proteins.

Case Study: Inhibition of SARS-CoV-2 nsp14 Methyltransferase
A study identified derivatives of this compound that demonstrated potent inhibitory properties against the SARS-CoV-2 nsp14 methyltransferase. Compounds with this substituent showed enhanced solubility and metabolic stability, with IC50 values as low as 30 nM, indicating their potential as antiviral agents against COVID-19 .

Table 1: Inhibitory Activity of this compound Derivatives

Compound IDIC50 (nM)Target
18l30SARS-CoV-2 nsp14
18n43SARS-CoV-2 nsp14
2b210PfCDPK4
2f530PfCDPK4

Material Science

In the realm of material science, this compound is utilized in the synthesis of novel coordination complexes.

Case Study: Synthesis of Gold Complexes
Research has demonstrated the use of this compound in the formation of gold complexes. These complexes exhibit unique structural characteristics and interactions, such as aurophilic bonding and C–H···N interactions, which are crucial for their stability and functionality . The crystallographic analysis revealed three unique Pt(II) species within the unit cell, showcasing the compound's role in facilitating complex formation .

Table 2: Structural Characteristics of Gold Complexes

Complex TypeSpace GroupUnique Species Count
tbpyPt(C2pym)2Pbca3
Cy3PAuC2pymMonoclinic1
Ph3PAuC2pymMonoclinic1

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry for its reactivity and ability to serve as a building block in various chemical transformations.

Case Study: Late-Stage Functionalization
Recent methodologies have employed this compound in late-stage functionalization processes, allowing for the introduction of diverse functional groups in drug development. This approach enhances the structural diversity of bioactive compounds while maintaining their biological relevance . The ability to modify existing frameworks significantly contributes to structure-activity relationship studies.

Bioactive Compound Development

Research has indicated that compounds derived from or related to this compound possess bioactive properties that can be harnessed for therapeutic applications.

Case Study: Bioactivity Against Cancer Cells
Studies on bioactive compounds derived from natural sources have highlighted the potential of pyrimidine derivatives, including those containing ethynyl groups, to exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives showed significant activity against HepG2 cells with IC50 values around 2.57 µM .

Mechanism of Action

The mechanism of action of 2-ethynylpyrimidine involves its interaction with molecular targets through its ethynyl and pyrimidine moieties. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the pyrimidine ring can engage in coordination with metal ions and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Electron-withdrawing nature : The ethynyl group stabilizes negative charges, making the pyrimidine ring more electrophilic.

Comparison with Similar Compounds

Structural Comparison

The position and type of substituents on the pyrimidine ring critically influence chemical behavior. Below is a comparative analysis:

Compound Name Substituent Position Functional Groups Molecular Formula Key Structural Features
2-Ethynylpyrimidine 2-position Ethynyl (-C≡CH) C₆H₅N₂ Ethynyl group enhances electrophilicity
2-Ethynyl-5-fluoro-4-methoxypyrimidine 2, 4, 5-positions Ethynyl, fluoro, methoxy C₇H₅FN₂O Electron-withdrawing F and OCH₃ groups modulate reactivity [15]
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate 5-position Ethyl acetate, Cl C₈H₈Cl₂N₂O₂ Chlorine atoms increase electrophilicity; ester group aids solubility [17]
(5-Phenylpyrimidin-2-yl)methanamine 2, 5-positions Phenyl, amine C₁₁H₁₁N₃ Amine group enables hydrogen bonding; phenyl enhances lipophilicity [16]

Key Insight : Ethynyl substitution at the 2-position distinguishes this compound from analogs with substituents at other positions (e.g., 4- or 5-), which exhibit altered electronic profiles [14].

Reactivity and Electronic Effects

  • This compound : The ethynyl group facilitates regioselective cross-coupling reactions, enabling precise functionalization for polymer backbones or drug candidates [1].
  • 2-Ethynyl-5-fluoro-4-methoxypyrimidine : Fluorine and methoxy groups reduce ring electron density, directing electrophilic attacks to the 6-position [15].
  • Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate: Substitution at the 2-position with a methylaminoacetate group introduces steric hindrance, slowing nucleophilic substitution compared to this compound [4].

Reactivity Trends :

  • Ethynyl > Chloro > Methoxy in activating the pyrimidine ring for electrophilic substitution [17].
  • Ethynyl groups enable faster Sonogashira coupling than thio- or amino-substituted analogs [1].

Biological Activity

2-Ethynylpyrimidine (C7_7H6_6N2_2) is a pyrimidine derivative characterized by an ethynyl group at the 2-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary table of its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Research indicates that this compound derivatives can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are involved in neurotransmitter metabolism and are relevant in neurodegenerative diseases .
  • Antitumor Activity : Some studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Case Studies and Research Findings

  • Anticancer Properties : A study evaluated the activity of this compound derivatives against breast cancer cells (MCF-7). The findings showed promising cytotoxic effects with IC50_{50} values in the low micromolar range, indicating effective inhibition of tumor growth .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of this compound in models of Alzheimer’s disease. The compound demonstrated significant inhibition of MAO-B, which is implicated in the pathogenesis of neurodegeneration .
  • Anti-inflammatory Activity : In vivo studies revealed that certain analogs of this compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines, thereby suggesting its utility in treating inflammatory disorders .

Table: Summary of Biological Activities

Biological ActivityTarget/ModelIC50_{50} or EffectReference
Anticancer MCF-7 cellsLow micromolar range
Neuroprotection MAO-B inhibitionIC50_{50} ~0.703 μM
Anti-inflammatory Cytokine modulationSignificant reduction observed

Synthesis and Structural Insights

The synthesis of this compound and its derivatives often involves coupling reactions that introduce the ethynyl group at the desired position on the pyrimidine ring. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these compounds, facilitating further exploration into their biological applications .

Structural Characterization

The structural characterization of this compound has been performed using techniques such as NMR spectroscopy and X-ray crystallography. These studies provide insights into the molecular interactions that underpin its biological activity, particularly regarding how substituents on the pyrimidine ring affect enzyme inhibition and overall bioactivity .

Q & A

Q. How can researchers conduct a systematic review of this compound applications in drug discovery?

  • Methodological Answer : Use PRISMA guidelines to screen PubMed/Scopus entries. Annotate studies by target class (e.g., kinases, GPCRs) and assay type. Employ tools like VOSviewer for bibliometric analysis of trends and collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynylpyrimidine
Reactant of Route 2
2-Ethynylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.